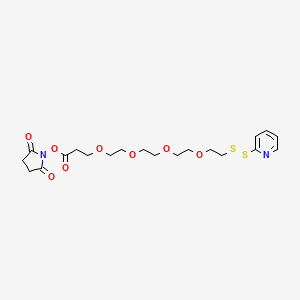
Ethyl 6-chloro-4-methylpyridine-2-carboxylate
Overview
Description
Ethyl 6-chloro-4-methylpyridine-2-carboxylate is a chemical compound with the CAS Number: 1122090-50-9 . It has a molecular weight of 199.64 and its linear formula is C9H10ClNO2 .
Molecular Structure Analysis
The InChI code for Ethyl 6-chloro-4-methylpyridine-2-carboxylate is 1S/C9H10ClNO2/c1-3-13-9(12)8-5-7(10)4-6(2)11-8/h4-5H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.
Scientific Research Applications
Ethyl Carbamate and its Derivatives
Ethyl carbamate, a compound related in function and structure to various ethyl esters, has been extensively studied due to its presence in foods and beverages and its implications for health. It is genotoxic and carcinogenic across several species and is classified as "probably carcinogenic to humans" by the World Health Organization’s International Agency for Research on Cancer (IARC). Ethyl carbamate is produced through chemical reactions from urea and proteins during fermentation processes. Its formation mechanisms and detection in foods and beverages have been a significant focus of research, highlighting the importance of understanding such compounds' chemical behaviors and potential health implications (Weber & Sharypov, 2009).
Ethyl tertiary-Butyl Ether (ETBE)
Ethyl tertiary-butyl ether (ETBE) is an oxygenated compound used in gasoline to reduce emissions and maintain high octane numbers. Understanding ETBE's use, metabolism, and potential health effects is crucial, as its use in gasoline is increasing. The compound's inhalation is the most likely exposure route, with significant metabolism to tertiary-butyl alcohol (TBA) and acetaldehyde. Research into ETBE's toxicology suggests it has low acute toxicity but potential impacts on the kidney and liver under high exposure conditions. This research underscores the importance of studying ethyl esters and ethers for their environmental and health impacts, potentially paralleling the research interests for ethyl 6-chloro-4-methylpyridine-2-carboxylate (Mcgregor, 2007).
Antioxidant Activity Analysis
The investigation of antioxidants, including those related to ethyl esters, is vital for various applications, from food engineering to pharmaceuticals. Analytical methods such as ORAC, HORAC, TRAP, and TOSC tests, along with electron transfer-based tests like CUPRAC and FRAP, are crucial for determining antioxidant activity. These methods help clarify the role and effectiveness of antioxidants, including potentially ethyl 6-chloro-4-methylpyridine-2-carboxylate derivatives, in inhibiting oxidative stress and contributing to health and product preservation (Munteanu & Apetrei, 2021).
Safety and Hazards
Ethyl 6-chloro-4-methylpyridine-2-carboxylate is considered hazardous . It can cause harm by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
properties
IUPAC Name |
ethyl 6-chloro-4-methylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-4-6(2)5-8(10)11-7/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUJWVBOFOMHFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CC(=C1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676497 | |
| Record name | Ethyl 6-chloro-4-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-chloro-4-methylpyridine-2-carboxylate | |
CAS RN |
1122090-50-9 | |
| Record name | Ethyl 6-chloro-4-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate](/img/structure/B1425179.png)

![Methyl[(1-methylcyclopropyl)methyl]amine](/img/structure/B1425182.png)
![[2-(4-Methoxyphenyl)-2-oxoethoxy]acetic acid](/img/structure/B1425183.png)

![6-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1425190.png)
![benzyl (4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1425191.png)
![7-Oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B1425192.png)
![Ethyl 5-(4-bromophenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1425193.png)

